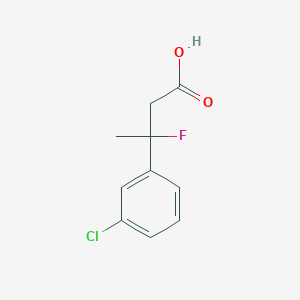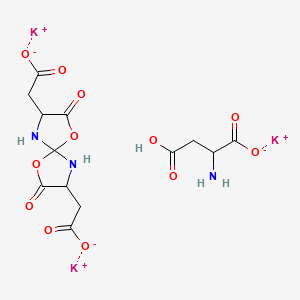
Magnesiumpotassiumaspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesiumpotassiumaspartate is a compound formed by the combination of magnesium, potassium, and aspartic acid. It is commonly used as a mineral supplement due to its high bioavailability and water solubility compared to other magnesium and potassium salts. This compound is often utilized to address deficiencies in magnesium and potassium, which are essential micronutrients for various physiological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesiumpotassiumaspartate can be synthesized through a reaction involving aspartic acid, potassium carbonate, potassium hydroxide, and magnesium oxide. The process typically involves heating, stirring, decoloring, filtering, and freeze-drying . The reaction conditions include:
- Weighing the required amounts of aspartic acid, magnesium oxide, potassium hydroxide, and potassium carbonate.
- Adding sterilized water for injection and heating the mixture to facilitate the reaction.
- Adding activated carbon for decoloring and filtering the solution.
- Freeze-drying the final product to obtain this compound.
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process ensures the stability and purity of the compound, making it suitable for clinical and nutritional applications .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesiumpotassiumaspartate primarily undergoes complexation reactions due to the presence of magnesium and potassium ions. These reactions involve the formation of stable complexes with other molecules, enhancing the bioavailability of the compound.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include aspartic acid, potassium carbonate, potassium hydroxide, and magnesium oxide. The reaction conditions typically involve heating and stirring to ensure complete reaction and formation of the desired product .
Major Products Formed
The major product formed from the reaction is this compound itself, which is a stable complex of magnesium, potassium, and aspartic acid. This compound exhibits high solubility and bioavailability, making it effective as a mineral supplement .
Applications De Recherche Scientifique
Magnesiumpotassiumaspartate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving metal complexes.
Biology: Investigated for its role in cellular processes and enzyme functions due to its involvement in magnesium and potassium metabolism.
Medicine: Utilized as a supplement to address deficiencies in magnesium and potassium, which are crucial for cardiovascular health, muscle function, and overall well-being
Mécanisme D'action
The mechanism of action of magnesiumpotassiumaspartate involves the stabilization of cellular membranes by normalizing the levels of magnesium and potassium in the cells. This compound also plays a role in detoxifying ammonia and increasing the tricarboxylic acid cycle flux, which is particularly relevant in sports nutrition . The molecular targets and pathways involved include:
Cellular Membranes: Stabilization through normalization of ion levels.
Ammonia Detoxification: Aspartate component aids in detoxifying ammonia.
Tricarboxylic Acid Cycle: Enhancement of metabolic pathways involved in energy production.
Comparaison Avec Des Composés Similaires
Magnesiumpotassiumaspartate is unique due to its combination of magnesium, potassium, and aspartic acid, which enhances its bioavailability and solubility. Similar compounds include:
Magnesium Aspartate: A magnesium salt of aspartic acid with high bioavailability.
Potassium Aspartate: A potassium salt of aspartic acid used to address potassium deficiencies.
Magnesium Citrate: Another magnesium supplement with good bioavailability but different solubility properties.
Magnesium Oxide: A less soluble form of magnesium used in supplements.
This compound stands out due to its combined benefits of both magnesium and potassium, making it a versatile and effective supplement for addressing deficiencies in these essential minerals.
Propriétés
Formule moléculaire |
C13H14K3N3O12 |
|---|---|
Poids moléculaire |
521.56 g/mol |
Nom IUPAC |
tripotassium;2-amino-4-hydroxy-4-oxobutanoate;2-[3-(carboxylatomethyl)-2,7-dioxo-1,6-dioxa-4,9-diazaspiro[4.4]nonan-8-yl]acetate |
InChI |
InChI=1S/C9H10N2O8.C4H7NO4.3K/c12-5(13)1-3-7(16)18-9(10-3)11-4(2-6(14)15)8(17)19-9;5-2(4(8)9)1-3(6)7;;;/h3-4,10-11H,1-2H2,(H,12,13)(H,14,15);2H,1,5H2,(H,6,7)(H,8,9);;;/q;;3*+1/p-3 |
Clé InChI |
VXGQQHJRUVYGEV-UHFFFAOYSA-K |
SMILES canonique |
C(C1C(=O)OC2(N1)NC(C(=O)O2)CC(=O)[O-])C(=O)[O-].C(C(C(=O)[O-])N)C(=O)O.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
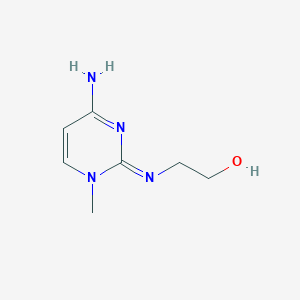
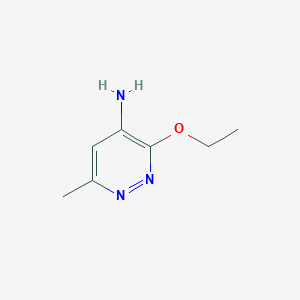
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)
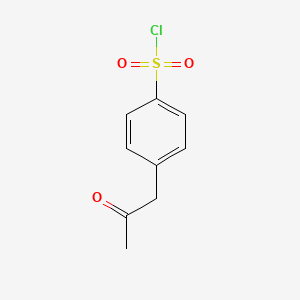

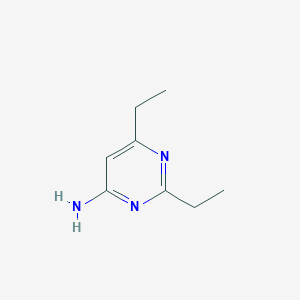
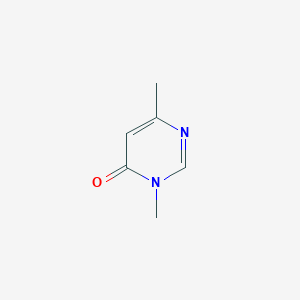
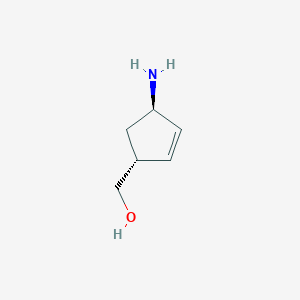
![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)

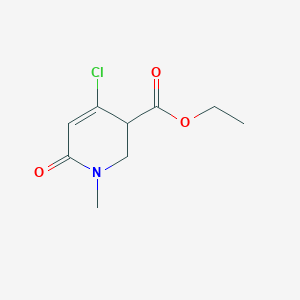
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
